![molecular formula C13H19NO B1590776 1-Benzyl-3-methylpiperidin-4-ol CAS No. 91600-19-0](/img/structure/B1590776.png)
1-Benzyl-3-methylpiperidin-4-ol
Overview
Description
1-Benzyl-3-methylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpiperidin-4-ol can be synthesized through several methods. One common approach involves the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Subsequent hydrolysis in the presence of acid yields 1-benzyl-4-methylpiperidin-3-one, which is then subjected to reductive amination using methanolic methylamine and titanium (IV) isopropoxide in methanol .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Benzyl halides or other alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: 1-Benzyl-3-methylpiperidin-4-one.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
1-Benzyl-3-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-methylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Benzyl-4-methylpiperidin-3-ol: Similar structure but different substitution pattern.
1-Benzyl-3-methylpiperidin-4-one: Oxidized form with a ketone group.
4-Methyl-1-(phenylmethyl)-3-piperidinol: Another piperidine derivative with a different substitution pattern.
These compounds share similar core structures but differ in their functional groups and substitution patterns, which can significantly impact their chemical properties and applications.
Biological Activity
1-Benzyl-3-methylpiperidin-4-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its interactions with various receptors and its potential therapeutic applications, especially in the fields of virology and neurology.
Chemical Structure and Properties
- Chemical Formula : C13H19NO
- Molecular Weight : 219.30 g/mol
- CAS Number : 13611492
The compound features a piperidine ring substituted with a benzyl group and a methyl group at specific positions, influencing its biological activity and interaction with target proteins.
This compound primarily acts as an antagonist at chemokine receptors, particularly CCR5. This mechanism is crucial in the context of HIV infection, where blocking CCR5 prevents the virus from entering host cells. The compound's ability to form strong salt-bridge interactions with the receptor enhances its efficacy as an antiviral agent.
Biochemical Pathways
The compound's interaction with CCR5 also influences various biochemical pathways, including:
- Inhibition of HIV Entry : By blocking CCR5, it prevents HIV-1 from infecting T-cells.
- Modulation of Immune Responses : It may alter cytokine release and immune cell signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antiviral | Inhibits HIV entry by blocking CCR5 receptor. |
Neuroprotective | Potential effects on neurological disorders through receptor modulation. |
Anticancer | Investigated for effects on cancer cell proliferation and apoptosis. |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antiviral Activity :
- Neurological Implications :
-
Cancer Research :
- Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its anticancer properties.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives to understand its unique properties:
Compound Name | Key Activities | Notes |
---|---|---|
1-Benzyl-2-methylpiperidin-4-ol | CCR5 antagonist, potential antiviral | Similar structure, varied activity |
(3R,4R)-1-benzyl-3-methylpiperidin-4-amino | Modulates various receptors, potential for neurological applications | Different stereochemistry |
Properties
IUPAC Name |
1-benzyl-3-methylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHMBUYJMBGGPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544989 | |
Record name | 1-Benzyl-3-methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91600-19-0 | |
Record name | 1-Benzyl-3-methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50544989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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